(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a furan-2-ylmethylsulfonyl group, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:
Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenyl ring.
Synthesis of the Furan-2-ylmethylsulfonyl Group: This involves the sulfonylation of a furan ring, often using reagents like sulfonyl chlorides under basic conditions.
Construction of the Pyrrolidin-1-yl Group: Pyrrolidine can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
The final assembly of these groups into this compound may involve coupling reactions, such as amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- (3-Bromophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- (3-Methylphenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
Uniqueness
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)16(19)18-7-6-15(10-18)23(20,21)11-14-5-2-8-22-14/h1-5,8-9,15H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWFNRQPJYQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.